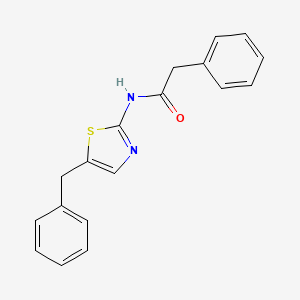
2-苯乙酰基-N-(5-苄基-1,3-噻唑-2-基)酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiazole ring and a phenylacetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible antineoplastic (anti-cancer) activity, making it a candidate for drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is certain tumor cell lines . This compound has been found to exhibit cytotoxic activity towards these cells .
Mode of Action
The mode of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with these tumor cells. The compound is believed to interact with the cells in a way that results in their death, thereby exhibiting its cytotoxic activity .
Biochemical Pathways
The exact biochemical pathways affected by N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide It is known that the compound’s cytotoxic activity results in the death of certain tumor cells . The downstream effects of this activity likely involve the disruption of the tumor’s growth and proliferation.
Result of Action
The result of the action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is the death of certain tumor cells . This leads to a decrease in the growth and proliferation of the tumor.
生化分析
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the thiazole derivative .
Cellular Effects
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide has been shown to have differential toxicity towards targeted tumor cell lines . It influences cell function by inducing DNA damage and fragmentation in treated cells . The compound does not bind to plasmid DNA and does not intercalate into DNA molecules .
Molecular Mechanism
It is known to induce single-strand breaks in DNA and its fragmentation in treated cells . This suggests that the compound may exert its effects at the molecular level through interactions with DNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced by reacting the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the thiazole ring or the amide group, potentially leading to the formation of thiazolidine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or phenylacetamide positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically used.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Thiazolidine, amine derivatives.
Substitution: Various substituted thiazole or phenylacetamide derivatives.
相似化合物的比较
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives such as:
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a chloro group instead of a phenyl group, which may alter its reactivity and biological activity.
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: This compound contains an azo group and a naphthalene moiety, giving it different chemical and physical properties.
属性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXOJOKTHRKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
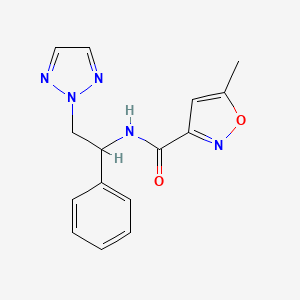
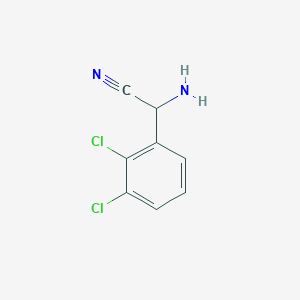

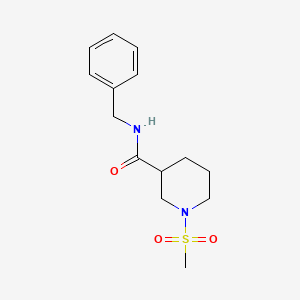
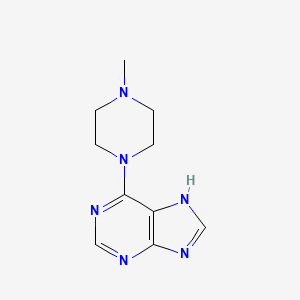
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
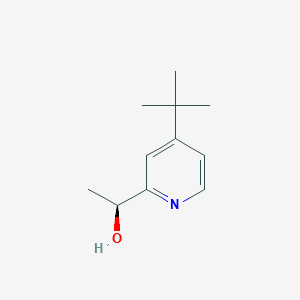
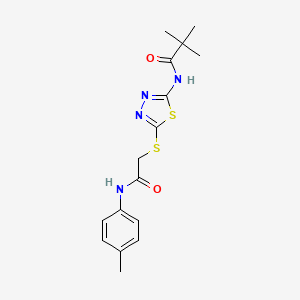
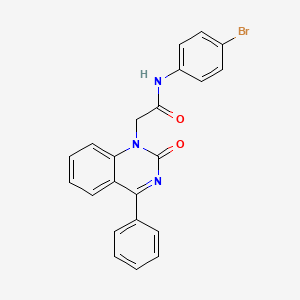
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
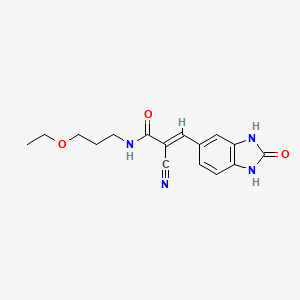
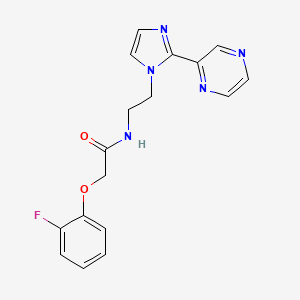
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
